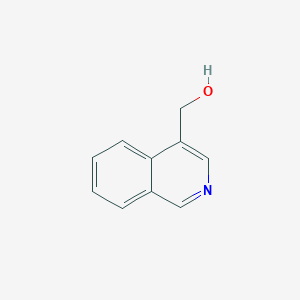

Isoquinolin-4-ylmethanol

説明

Significance of the Isoquinoline (B145761) Scaffold in Chemical and Biological Research

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). atamanchemicals.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. atamanchemicals.com This core structure is of great interest in both synthetic organic chemistry and medicinal chemistry due to its presence in a wide array of natural and synthetic compounds with significant biological activities. rsc.orgontosight.ai

The history of isoquinoline dates back to 1885, when it was first isolated from coal tar by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. wikipedia.org A more efficient isolation method was later developed in 1914 by Weissgerber, who utilized selective extraction based on the fact that isoquinoline is more basic than its isomer, quinoline. wikipedia.org

The discovery and isolation of isoquinoline spurred significant interest in heterocyclic chemistry. solubilityofthings.com Over the years, numerous synthetic methods have been developed to construct the isoquinoline framework, reflecting its importance. numberanalytics.comresearchgate.net Key traditional synthesis methods include:

Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamine that has been acylated. wikipedia.org The resulting 1-substituted 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to form the isoquinoline derivative. wikipedia.org

Pomeranz–Fritsch Reaction: An efficient method for preparing isoquinoline, this reaction uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acid medium to form the isoquinoline ring system. wikipedia.orgwisdomlib.org

Pictet–Spengler Reaction and Pictet-Gams Reaction: These are variations of the Bischler-Napieralski reaction. wikipedia.org

The development of these and more modern synthetic strategies, including those using transition-metal catalysis, has been crucial for the exploration of isoquinoline derivatives in various scientific fields. ontosight.ainumberanalytics.com

The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govresearchgate.net This term refers to molecular frameworks that are able to bind to multiple biological targets, thus appearing frequently in the structures of bioactive compounds and marketed drugs. nih.govresearchgate.net The structural diversity and therapeutic potential of isoquinoline derivatives have made them a major focus of research in drug discovery. ontosight.aiontosight.ai

Isoquinoline-based compounds exhibit a vast range of pharmacological activities. wisdomlib.orgnih.govontosight.ai This versatility has led to the development of drugs for treating a wide spectrum of diseases. nih.govresearchgate.net At least 38 therapeutic drugs based on the isoquinoline scaffold are in clinical use or trials for conditions affecting the nervous system, cardiovascular system, and for treating tumors and infections. nih.gov The ability to functionalize the isoquinoline core at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org

Table 1: Reported Biological Activities of Isoquinoline Derivatives

| Biological Activity | Reference(s) |

| Anticancer / Antitumor | nih.govresearchgate.netontosight.ai |

| Antimicrobial / Antibacterial | ontosight.aiwisdomlib.orgontosight.ai |

| Antiviral / Anti-HIV | wisdomlib.orgontosight.ai |

| Anti-inflammatory | wisdomlib.orgontosight.ai |

| Neuroprotective | ontosight.aiontosight.ai |

| Antihypertensive | atamanchemicals.comresearchgate.net |

| Antioxidant | researchgate.netontosight.ai |

| Analgesic | researchgate.netontosight.ai |

| Antimalarial | wisdomlib.orgresearchgate.net |

| Antifungal | atamanchemicals.comwisdomlib.org |

Overview of Isoquinolin-4-ylmethanol and its Structural Context

Isoquinolin-4-ylmethanol is a specific derivative of the isoquinoline scaffold. As its IUPAC name suggests, it features a methanol (B129727) (-CH₂OH) group attached to the carbon at the 4-position of the isoquinoline ring system. This seemingly simple substitution provides a functional handle that can be used for further chemical modifications, making it a useful building block in organic synthesis. chemicalbook.com

Table 2: Chemical and Physical Properties of Isoquinolin-4-ylmethanol

| Property | Value | Reference(s) |

| IUPAC Name | isoquinolin-4-ylmethanol | americanelements.com |

| CAS Number | 73048-60-9 | americanelements.com |

| Chemical Formula | C₁₀H₉NO | americanelements.com |

| Molecular Weight | 159.19 g/mol | americanelements.com |

| Appearance | Powder | americanelements.com |

| Boiling Point | 358.37 °C at 760 mmHg | americanelements.com |

| Density | 1.219 g/cm³ | americanelements.com |

| SMILES | C1=CC=C2C(=C1)C=NC=C2CO | americanelements.com |

| InChI Key | QWTIYWBQFLATTN-UHFFFAOYSA-N | americanelements.com |

Isoquinoline alkaloids and their synthetic derivatives are a large and structurally diverse family of compounds. theamericanjournals.com They are often classified based on their biosynthetic origins (typically from the amino acid tyrosine) and their core chemical structure. atamanchemicals.comresearchgate.net Major classes of isoquinoline alkaloids include:

Simple Isoquinolines: These are the most basic derivatives, often containing simple substituents like hydroxy or methoxy (B1213986) groups on the isoquinoline core. rsc.org

Benzylisoquinolines: Characterized by a benzyl (B1604629) group typically attached at the C1 position, these serve as precursors to many other complex alkaloids. rsc.org

Aporphines: These have a tetracyclic core formed by the intramolecular coupling of a benzylisoquinoline. rsc.org

Protoberberines: Another class of tetracyclic alkaloids derived from benzylisoquinolines. rsc.org

Morphinans: This class includes medicinally important alkaloids like morphine, which have a complex pentacyclic structure. theamericanjournals.comrsc.org

Phthalideisoquinolines: These compounds contain a lactone ring fused to the isoquinoline system. rsc.org

Within this classification system, Isoquinolin-4-ylmethanol falls into the category of simple isoquinolines . rsc.org It does not possess the complex polycyclic frameworks of alkaloids like aporphines or morphinans. Instead, it consists of the fundamental isoquinoline ring system with a simple hydroxymethyl substituent, making it a foundational structure within this large family of chemical compounds. rsc.orgontosight.ai

Structure

3D Structure

特性

IUPAC Name |

isoquinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTIYWBQFLATTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508752 | |

| Record name | (Isoquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73048-60-9 | |

| Record name | (Isoquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinolin-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoquinolin 4 Ylmethanol and Analogues

Direct Synthesis Approaches to Isoquinolin-4-ylmethanol

These methods commence with an existing isoquinoline (B145761) ring and introduce the required functional group at the C4 position.

Direct C-H functionalization at the C4 position of isoquinoline is a powerful strategy. A notable method involves a metal-free, acid-promoted C4-alkylation of isoquinolines with Michael acceptors like methyl vinyl ketone (MVK). acs.org This reaction proceeds through a proposed dearomatization-rearomatization mechanism where a nucleophilic reagent, such as benzoic acid, reversibly adds to the C1 position, activating the C4 position for nucleophilic attack on the electrophile. acs.org The resulting product contains a carbonyl group that can serve as a synthetic handle for further manipulation, such as reduction to the desired hydroxymethyl group. This process is advantageous as it does not require pre-installation of an activating group on the nitrogen atom. acs.org

More advanced C-H functionalization techniques, often mediated by transition metals like rhodium or palladium, have been developed for isoquinolines. rsc.orgacs.org For instance, rhodium(III)-catalyzed C-H activation and annulation with alkynes can produce highly substituted isoquinoline derivatives, including those with functionality at the C4 position, such as (1,3-diphenylisoquinolin-4-yl)methanol. rsc.org

The direct introduction of a hydroxymethyl group is challenging; however, methods to introduce a methyl group, which can be subsequently functionalized, are well-established. A dual catalytic system using photoredox and hydrogen atom transfer (HAT) catalysis allows for the use of unactivated alcohols, such as methanol (B129727), as mild alkylating agents for heteroarenes. princeton.edunih.gov While often selective for the C1 position in isoquinolines, this strategy represents a modern approach to C-H alkylation. princeton.edunih.gov The mechanism involves the generation of an α-oxy radical from the alcohol, which then adds to the protonated heteroarene. nih.gov

A more classical, two-step approach involves the introduction of a carbonyl group at the C4 position, followed by reduction. This can be achieved through Friedel-Crafts type reactions or by the oxidation of a C4-alkylisoquinoline. researchgate.net The resulting aldehyde or ketone is then reduced to the alcohol.

Synthesis of Isoquinolin-4-ylmethanol Precursors and Intermediates

This strategy focuses on building the isoquinoline ring system from acyclic precursors in a way that incorporates the C4-substituent, or a precursor to it, during the cyclization process.

The construction of the isoquinoline skeleton is a cornerstone of heterocyclic chemistry, with several classical and modern methods available.

Classic Named Reactions:

Pomeranz–Fritsch Reaction: This method uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form the isoquinoline ring. wikipedia.orginnovareacademics.in It is an efficient route to unsubstituted or substituted isoquinolines.

Bischler–Napieralski Reaction: In this reaction, a β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid to yield a 3,4-dihydroisoquinoline (B110456), which can be subsequently oxidized to the aromatic isoquinoline. wikipedia.orgmdpi.com

Pictet–Spengler Reaction: A variation of the Bischler-Napieralski reaction, it involves the condensation of a β-phenylethylamine with an aldehyde to form an imine, which then cyclizes in the presence of acid to form a 1,2,3,4-tetrahydroisoquinoline. innovareacademics.inmdpi.com

Modern Metal-Catalyzed Methods: Modern synthetic chemistry has introduced powerful transition-metal-catalyzed reactions for isoquinoline synthesis. Palladium-catalyzed reactions are particularly versatile. One such strategy involves the cyclization of ortho-alkynylbenzaldimines. researchgate.net This method is significant because an alkenyl-palladium intermediate is formed at what will become the C4 position, allowing for concurrent substitution during the cyclization. researchgate.net Another robust method utilizes a palladium-catalyzed α-arylation of ketones with ortho-halobenzaldehyde or ketone acetals, followed by an acid-promoted cyclization and dehydration to form a wide variety of substituted isoquinolines. pnas.org Rhodium-catalyzed [4+2] annulation of benzamides with alkynes also provides a direct route to isoquinolones, which can be converted to isoquinoline derivatives. mdpi.com

Table 1: Selected Methods for the Formation of the Isoquinoline Core

| Method | Precursors | Key Reagents/Catalysts | Product Type | Reference(s) |

|---|---|---|---|---|

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetal | Strong Acid (e.g., H₂SO₄) | Isoquinoline | wikipedia.org, innovareacademics.in |

| Bischler–Napieralski | β-Phenylethylamine | Acylating agent, Lewis Acid (e.g., POCl₃) | 3,4-Dihydroisoquinoline | mdpi.com, wikipedia.org |

| Pd-Catalyzed Cyclization | ortho-Alkynylbenzaldimine | Pd Catalyst, Alkene/Aryl Halide | 4-Substituted Isoquinoline | researchgate.net |

| Pd-Catalyzed Arylation/Cyclization | Ketone, ortho-Halobenzaldehyde acetal | Pd Catalyst, Ligand, Base | Substituted Isoquinoline | pnas.org |

| Rh-Catalyzed Annulation | Benzamide, Alkyne | [RhCp*Cl₂]₂ | Isoquinolone | mdpi.com |

The most common strategy for introducing the hydroxymethyl group during synthesis involves the creation of a C4-carbonyl functionality that is subsequently reduced.

The synthesis of isoquinoline-4-carbaldehyde (B1337463) can be achieved through the condensation of 1,5-dicarbonyl intermediates with an ammonia (B1221849) source. rsc.org For example, the self-reaction of ortho-alkynylarylaldehydes can produce a 1,5-dicarbonyl compound which, upon treatment with ammonia, cyclizes to form the isoquinoline skeleton, directly installing an aldehyde at the C4 position. rsc.org

Alternatively, a carboxylate group can be incorporated. For instance, (3R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be reduced to the corresponding [(3R)-5-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). google.com This principle can be applied to synthesize isoquinolin-4-ylmethanol from an isoquinoline-4-carboxylic acid or its ester derivative. The presence of complex derivatives like (2-bromo-4-methylphenyl)(isoquinolin-4-yl)methanol suggests that isoquinoline-4-carbaldehyde is a viable intermediate, likely reacting with organometallic reagents to form secondary alcohols. molport.com

Advanced Synthetic Strategies for Isoquinolin-4-ylmethanol Derivatives

The demand for structurally diverse and complex molecules has driven the development of advanced synthetic strategies.

Multi-component reactions offer a highly efficient way to assemble complex isoquinolines. A powerful one-pot method involves the reaction of a metalated o-tolualdehyde tert-butylimine with a nitrile. harvard.edu The intermediate formed can be trapped with an electrophile, such as an alkyl halide, to introduce a substituent at the C4 position before aromatization, allowing for the convergent assembly of up to four components in a single operation. harvard.edu

Rhodium-catalyzed C-H activation remains a key tool for creating complex derivatives. The synthesis of (1,3-diphenylisoquinolin-4-yl)methanol is a direct example of a C-H functionalization/annulation process that yields a C4-hydroxymethylated isoquinoline derivative in a single step from an arylhydrazine, a diphenylacetylene, and a source of formaldehyde. rsc.org

Furthermore, the strategic use of isoquinoline N-oxides provides an entry into different reactivity patterns. N-oxides can be used to direct C-H functionalization reactions or can be subjected to rearrangement reactions to install functionality at various positions on the ring system, expanding the toolkit for creating diverse analogues. acs.org

Enantioselective Synthesis and Chiral Control

The development of enantioselective methods is crucial for producing specific stereoisomers of isoquinolin-4-ylmethanol derivatives, which is often essential for their biological activity.

Asymmetric hydrogenation is a key technique for achieving enantioselectivity. For instance, the enantioselective hydrogenation of enamides catalyzed by BINAP-ruthenium(II) complexes provides a general route to chiral isoquinoline alkaloids. acs.org Another approach involves the use of chiral oxazaborolidine catalysts for the asymmetric reduction of ketones to produce chiral alcohols. ru.nl Research has also explored the use of iridium-catalyzed asymmetric hydrogenation for the synthesis of tetrahydroisoquinolines (THIQs). caltech.edu Furthermore, highly enantioselective (3 + 3) cycloaddition reactions of diazo compounds and isoquinolinium methylides have been developed to produce chiral evitachem.comquimicaorganica.orgyoutube.comtriazino[5,4-a]isoquinoline derivatives with excellent yields and enantioselectivities. nih.gov

Chiral control can also be achieved through the use of chiral auxiliaries or by employing enzymes. For example, a new cyclohexylamine (B46788) oxidase has been utilized in the asymmetric synthesis of a key dextromethorphan (B48470) intermediate and its analogues. acs.org The synthesis of chiral quaternary N-spiro ammonium (B1175870) bromides with a 3′,4′-dihydro-1′H-spiro[isoindoline-2,2′-isoquinoline] skeleton has also been reported, demonstrating the creation of complex chiral structures. nih.govresearchgate.net

Table 1: Examples of Enantioselective Synthesis Methods

| Method | Catalyst/Reagent | Product Type | Reference |

| Asymmetric Hydrogenation | BINAP-ruthenium(II) | Chiral Isoquinoline Alkaloids | acs.org |

| Asymmetric Reduction | Chiral Oxazaborolidine | Chiral Alcohols | ru.nl |

| Asymmetric Hydrogenation | Iridium Catalyst | Chiral Tetrahydroisoquinolines | caltech.edu |

| (3 + 3) Cycloaddition | Bifunctional Catalyst | Chiral evitachem.comquimicaorganica.orgyoutube.comtriazino[5,4-a]isoquinolines | nih.gov |

| Enzymatic Asymmetric Synthesis | Cyclohexylamine Oxidase | Chiral Dextromethorphan Intermediate | acs.org |

Coupling Reactions in Derivatization (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the derivatization of the isoquinoline scaffold. libretexts.org This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound and a halide or triflate, enabling the synthesis of a wide array of biaryl and styrenyl derivatives. libretexts.orgnih.gov

The scope of the Suzuki-Miyaura reaction is extensive, tolerating a wide range of functional groups and proving effective for coupling various heteroaryltrifluoroborates with aryl halides. nih.gov For instance, isoquinolin-4-yltrifluoroborate can be prepared from 4-bromoisoquinoline (B23445) and subsequently used in coupling reactions. nih.gov This method is not only applicable to small molecules but has also been utilized for the diversification and cyclization of peptides containing modified amino acids. mdpi.com The reaction typically involves a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. libretexts.org The development of new catalytic systems, including the concept of aminative Suzuki-Miyaura coupling, continues to expand the utility of this reaction. snnu.edu.cn

Table 2: Key Features of Suzuki-Miyaura Coupling in Isoquinoline Derivatization

| Feature | Description | Reference |

| Reactants | Organoboron compounds (e.g., boronic acids, trifluoroborates) and halides/triflates. | libretexts.org |

| Catalyst | Typically a Palladium(0) complex with phosphine ligands. | libretexts.org |

| Products | Biaryls, styrenes, and other C-C coupled compounds. | nih.gov |

| Versatility | Tolerates a wide range of functional groups and applicable to peptide modification. | nih.govmdpi.com |

Oxidative Reaction Pathways

Oxidation reactions provide a means to functionalize the isoquinolin-4-ylmethanol core. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. evitachem.com For instance, the oxidation of 2-methylquinolines can lead to the formation of quinolin-2-yl(quinoxalin-2-yl)methanone derivatives through a Minisci reaction mediated by TBHP (t-butyl hydroperoxide) and TFA (trifluoroacetic acid). researchgate.net This process involves the initial oxidation of the methyl group to a primary alcohol, which is then further oxidized. researchgate.net

Spontaneous oxidation of related bis(heteroaryl)methanes and their corresponding carbinols to ketones has also been observed, suggesting that under certain conditions, oxidation can occur without the need for strong oxidizing agents. arkat-usa.org Furthermore, multicomponent oxidative cyclization reactions mediated by molecular oxygen have been developed to synthesize tertiary alcohols bearing N-heterocycles, demonstrating the transformation of C-H bonds to C-OH bonds. acs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to develop more environmentally friendly and sustainable synthetic methods. mdpi.com This includes the use of greener solvents, renewable resources, and energy-efficient processes. mdpi.comimist.ma

One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com Solvent-free reaction conditions, such as mechanochemical grinding, also contribute to greener synthesis by minimizing waste. mdpi.com The use of natural catalysts, like lemon juice, in conjunction with concentrated solar radiation, has been explored for the synthesis of related heterocyclic compounds, offering a renewable and non-toxic alternative to conventional methods. nih.gov Additionally, the development of reactions in aqueous media avoids the use of hazardous organic solvents. imist.masioc-journal.cn For example, a visible light-induced direct cross-dehydrogenative coupling of heteroarenes with aliphatic alcohols has been developed in aqueous solution. sioc-journal.cn

Process Optimization and Scalability in Compound Preparation

The transition from laboratory-scale synthesis to large-scale production requires careful process optimization and consideration of scalability. This involves developing robust and efficient synthetic routes that can be implemented on a larger scale.

Reactivity Studies of Isoquinolin-4-ylmethanol and its Core Structure

Understanding the reactivity of the isoquinoline core is fundamental to designing new derivatives and predicting their chemical behavior.

Nucleophilic Substitution Reactions

The isoquinoline ring is susceptible to nucleophilic substitution reactions, particularly at position 1. quimicaorganica.orgyoutube.com This is due to the electron-deficient nature of the pyridine (B92270) ring within the isoquinoline system, which can stabilize the negative charge in the intermediate formed during nucleophilic attack. quora.com Halogenated isoquinolines, especially at position 1, readily undergo substitution with a variety of nucleophiles. quimicaorganica.org While position 1 is the most favored site for nucleophilic attack, substitution at other positions can occur, particularly if there is a good leaving group present. quora.comslideshare.net For example, amination of isoquinoline using sodamide in liquid ammonia occurs at the C-1 position. youtube.com

Oxidation Reactions

Oxidation reactions provide a direct route to introduce or modify functional groups on the isoquinoline scaffold, which can then be converted to the desired methanol derivative. A key strategy involves the oxidation of a methyl group at the C-4 position to an aldehyde, which can subsequently be reduced to the corresponding alcohol.

Recent studies have demonstrated the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents. researchgate.net This metal-free approach offers mild reaction conditions and high chemoselectivity. For instance, the oxidation of various 4-methylquinolines using (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of dichloroacetic acid and water in DMSO has been shown to produce the corresponding aldehydes in good yields. researchgate.net Although this example is for the quinoline (B57606) system, the methodology is highly relevant for the synthesis of isoquinoline-4-carbaldehyde, the direct precursor to isoquinolin-4-ylmethanol.

Another relevant oxidation method involves the use of selenium dioxide (SeO₂). For example, the oxidation of 4-bromo-1-methylisoquinoline (B35474) with SeO₂ has been used to produce the corresponding aldehyde, which can then undergo further transformations. nih.gov This method highlights the utility of SeO₂ in selectively oxidizing a methyl group on the isoquinoline ring.

Furthermore, N-oxidation of dimethylisoquinolines followed by rearrangement and subsequent oxidation has been employed to generate isoquinoline-1-carboxaldehydes with substituents at the 4-position. nih.gov This multi-step sequence demonstrates the versatility of oxidation reactions in the functionalization of the isoquinoline core. A specific example is the N-oxidation of 1,5-dimethylisoquinoline, which, after rearrangement and hydrolysis, yields 1,5-dimethyl-4-hydroxyisoquinoline. This intermediate can be further functionalized and oxidized to introduce a carbonyl group at a different position. nih.gov

Table 1: Oxidation of 4-Methyl-heteroarenes to Aldehydes

| Substrate | Oxidant | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Methylquinoline | PIDA | Cl₂CHCO₂H, H₂O | DMSO | rt | 48 | Quinoline-4-carbaldehyde | 75 | researchgate.net |

| 2-Methoxy-4-methylquinoline | PIDA | Cl₂CHCO₂H, H₂O | DMSO | rt | 48 | 2-Methoxyquinoline-4-carbaldehyde | 72 | researchgate.net |

| 4-Bromo-1-methylisoquinoline | SeO₂ | - | - | - | - | 4-Bromo-1-formylisoquinoline | - | nih.gov |

Acylation and Alkylation at the Nitrogen Atom

Modification of the nitrogen atom in the isoquinoline ring through acylation and alkylation is a fundamental strategy to alter the electronic properties of the molecule and to introduce further functional handles. These reactions typically proceed via the nucleophilic character of the nitrogen atom.

Acylation: The acylation of the isoquinoline nitrogen can be achieved using various acylating agents such as acyl chlorides or anhydrides. This reaction is often a key step in more complex transformations, such as the Reissert reaction, where the activation of the isoquinoline nucleus by N-acylation facilitates nucleophilic attack at C-1. rsc.org The formation of an N-acyliminium salt is a common intermediate in these processes. thieme-connect.de For instance, the reaction of isoquinoline with an acyl chloride in the presence of a nucleophile can lead to the formation of 1-substituted dihydroisoquinolines. thieme-connect.de

Alkylation: N-alkylation of the isoquinoline nitrogen with alkyl halides is a standard procedure to produce isoquinolinium salts. researchgate.net These salts are valuable intermediates in various synthetic transformations. For example, a study on the N- and O-alkylation of isoquinolin-1-ones demonstrated that alkylation of the nitrogen atom can be achieved with high regioselectivity using benzyl (B1604629) halides in the presence of a base. rsc.org While this study focuses on isoquinolin-1-ones, the principles are applicable to other isoquinoline derivatives. The choice of the alkylating agent and reaction conditions can influence the site of alkylation, particularly in systems with multiple nucleophilic centers. rsc.org

The use of catalysts can also promote N-alkylation. For example, iron nanoparticles have been reported to catalyze the regioselective N-alkylation of 4(3H)-pyrimidone with quinoline-containing alkyl halides. researchgate.net This highlights the potential for catalytic methods in the N-alkylation of heterocyclic compounds.

Table 2: N-Alkylation and Acylation of Isoquinoline Derivatives

| Substrate | Reagent | Catalyst/Base | Solvent | Product | Notes | Reference |

|---|---|---|---|---|---|---|

| Isoquinolin-1-one | Benzyl bromide | K₂CO₃ | DMF | N-Benzylisoquinolin-1-one | Regioselective N-alkylation | rsc.org |

| Isoquinoline | Acyl chloride, Nucleophile | - | - | 1-Substituted-N-acyldihydroisoquinoline | Reissert-type reaction | rsc.orgthieme-connect.de |

| 4(3H)-Pyrimidone | 2-Chloro-3-(chloromethyl)quinoline | Fe nanoparticles, KOH | DMSO | 3-[(2-Chloroquinolin-3-yl)methyl]pyrimidin-4(3H)-one | Catalytic N-alkylation | researchgate.net |

Addition Reactions to the Isoquinoline Nucleus

Addition reactions to the isoquinoline nucleus are a powerful tool for introducing substituents at various positions, including C-4. These reactions often involve the initial activation of the ring, followed by the addition of a nucleophile.

One notable method involves the addition of organolithium reagents to isoquinoline, which can lead to the formation of 1,4-disubstituted tetrahydroisoquinolines. nih.gov In this approach, the addition of an organolithium reagent to C-1 generates an enamine intermediate, which can then be trapped by an electrophile at C-4. nih.gov This strategy allows for the controlled introduction of two different substituents onto the isoquinoline core.

Another approach involves the dearomatization of isoquinolines through acyl activation and subsequent nucleophilic addition. rsc.org For example, the reaction of isoquinolines with an acyl chloride and a silyl (B83357) phosphite, catalyzed by a thiourea-based anion-binding catalyst, leads to the formation of cyclic α-aminophosphonates. rsc.org This enantioselective dearomatization has been shown to be effective for various 4-substituted isoquinolines. rsc.org

Furthermore, a three-component coupling reaction of isoquinoline, activated alkynes, and nitromethane (B149229) has been developed to produce nitromethyl derivatives of dihydroisoquinoline in excellent yields without the need for a catalyst. researchgate.net This reaction proceeds smoothly at room temperature and demonstrates the potential for multicomponent reactions in the synthesis of functionalized isoquinolines.

Table 3: Addition Reactions for the Synthesis of 4-Substituted Isoquinoline Analogues

| Reaction Type | Substrates | Reagents/Catalyst | Product Type | Notes | Reference |

|---|---|---|---|---|---|

| 1,4-Disubstitution | Isoquinoline, Organolithium, Electrophile | - | 1,4-Disubstituted tetrahydroisoquinoline | Stepwise addition of nucleophile and electrophile | nih.gov |

| Enantioselective Dearomatization | 4-Substituted isoquinoline, Acyl chloride, Silyl phosphite | Thiourea catalyst | Cyclic α-aminophosphonate | Anion-binding catalysis | rsc.org |

| Three-Component Coupling | Isoquinoline, Activated alkyne, Nitromethane | - | Nitromethyl dihydroisoquinoline | Catalyst-free, multicomponent reaction | researchgate.net |

| Grignard Addition | 4-Oxo-1,2,3,4-tetrahydroisoquinoline | Grignard reagent | 4-Alkyl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline | Addition to a ketone | researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. researchgate.net For a molecule like isoquinolin-4-ylmethanol, both electrospray ionization and gas chromatography-mass spectrometry offer complementary information.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar, non-volatile compounds, making it ideal for analyzing isoquinolin-4-ylmethanol. researchgate.net The technique generates ions directly from a solution, which are then analyzed by the mass spectrometer. mdpi.com In ESI-MS, the analyte is typically observed as a protonated molecular ion, [M+H]⁺, in the positive ion mode. univie.ac.at The formation of adducts with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common, especially when salts are present in the sample matrix. univie.ac.at

Multistage mass spectrometry (MSⁿ) experiments can be employed to further characterize the structure. nih.gov By isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID), specific fragmentation patterns can be generated, providing evidence for the isoquinoline (B145761) core and the methanol (B129727) substituent. nih.govopenagrar.de These fragmentation pathways are crucial for distinguishing between isomers. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, typically with an error of less than 5 ppm, allowing for the unambiguous determination of the elemental composition. univie.ac.at

Below is a table of expected ions for isoquinolin-4-ylmethanol (C₁₀H₉NO, Exact Mass: 159.0684 g/mol ) in high-resolution ESI-MS.

Table 1: Predicted ESI-MS Ions for Isoquinolin-4-ylmethanol

| Ion Species | Chemical Formula | Calculated m/z | Ionization Mode |

|---|---|---|---|

| Protonated Molecule | [C₁₀H₁₀NO]⁺ | 160.0757 | Positive |

| Sodium Adduct | [C₁₀H₉NONa]⁺ | 182.0576 | Positive |

| Potassium Adduct | [C₁₀H₉NOK]⁺ | 198.0315 | Positive |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. journalijbcrr.com It is widely used for the analysis of volatile and thermally stable compounds. researchgate.net For polar compounds like isoquinolin-4-ylmethanol, which contain an active hydroxyl (-OH) group, chemical derivatization is often necessary to increase volatility and thermal stability, thereby improving chromatographic behavior. researchgate.netjfda-online.com

A common derivatization method is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the compound's polarity and prevents unwanted interactions within the GC system. jfda-online.com Once separated on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that form a unique fingerprint, allowing for definitive identification and structural elucidation. nih.gov GC-MS is highly effective for assessing the purity of a sample and identifying components in a mixture. researchgate.netnih.gov

The following table outlines a representative set of parameters for a GC-MS analysis of a derivatized isoquinolin-4-ylmethanol sample.

Table 2: Representative GC-MS Analytical Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| GC Column | ZB-5MS (or equivalent) | Low-polarity phase for good separation of a wide range of compounds. derpharmachemica.com |

| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution capillary GC. derpharmachemica.com | |

| Carrier Gas | Helium | Inert gas, standard for GC-MS applications. derpharmachemica.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 0.25 mm ID column. derpharmachemica.com |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Temperature Program | 70°C hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on boiling point and polarity. |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Mass Range | 40-550 amu | Covers the expected mass range of the derivatized compound and its fragments. |

X-ray Diffraction Studies

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. carleton.edu

Single-crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. carleton.eduuhu-ciqso.es The technique requires a single, high-quality crystal of the compound, typically with dimensions between 0.02 and 0.4 mm. uhu-ciqso.esuwaterloo.ca The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed. carleton.edu

The analysis yields the dimensions of the unit cell—the basic repeating unit of the crystal lattice—and the positions of all atoms within it. uwaterloo.ca This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing arrangement. For isoquinolin-4-ylmethanol, SC-XRD would reveal the precise orientation of the hydroxymethyl group relative to the isoquinoline ring system. While a specific crystal structure for isoquinolin-4-ylmethanol is not publicly available, the table below presents the type of data that would be obtained from such an analysis, which is fundamental for structural chemistry. researchgate.net

Table 3: Representative Data from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₁₀H₉NO | Derived from atomic positions. |

| Formula Weight | 159.19 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | Unit cell edge lengths | a = 8.5, b = 12.1, c = 9.3 |

| **β (°) ** | Unit cell angle | β = 98.5° |

| **Volume (ų) ** | Volume of the unit cell | V = 945.6 |

| Z | Molecules per unit cell | 4 |

| Density (calc.) | Calculated crystal density | 1.118 g/cm³ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. rsc.org The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule responsible for its color. msu.edu

The isoquinoline ring system in isoquinolin-4-ylmethanol is a conjugated aromatic system, which acts as a strong chromophore. core.ac.uk Consequently, the compound is expected to exhibit distinct absorption bands in the UV region. A typical UV-Vis spectrum plots absorbance versus wavelength and is characterized by the wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) at that wavelength. The spectrum of isoquinolin-4-ylmethanol would likely show multiple absorption bands characteristic of the π → π* transitions within the aromatic isoquinoline core. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Table 4: Expected UV-Vis Absorption Data for Isoquinolin-4-ylmethanol

| Solvent | Expected λₘₐₓ Range (nm) | Associated Transition |

|---|---|---|

| Methanol | 220-230 | π → π* |

| 270-280 | π → π* | |

| 310-320 | π → π* (weaker, showing fine structure) | |

| Hexane | 215-225 | π → π* |

| 265-275 | π → π* |

Compound Reference Table

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| Isoquinolin-4-ylmethanol |

| Helium |

| Methanol |

| Hexane |

| Sodium |

| Potassium |

Computational and Theoretical Investigations of Isoquinolin 4 Ylmethanol

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. It is used to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. For isoquinolin-4-ylmethanol, DFT calculations can elucidate its fundamental characteristics.

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. For isoquinoline (B145761), a related parent compound, DFT calculations have been performed to determine its optimized structure. These studies, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), yield geometric parameters (bond lengths and angles) that are in good agreement with experimental data. scirp.orgresearchgate.net The optimized structure of isoquinoline is planar, a characteristic that is expected to be largely retained in isoquinolin-4-ylmethanol, with the hydroxymethyl group representing the main point of non-planarity.

| Parameter | Calculated Value (Å or °) |

| C-C bond lengths (aromatic) | ~1.37 - 1.42 Å |

| C-N bond lengths (aromatic) | ~1.32 - 1.37 Å |

| C-H bond lengths | ~1.08 - 1.09 Å |

| C-C-C bond angles | ~118 - 122 ° |

| C-N-C bond angle | ~117 ° |

Data synthesized from general findings on DFT calculations of aromatic heterocycles.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. nih.gov

For isoquinoline derivatives, DFT calculations have shown that the HOMO is typically a π-orbital distributed over the bicyclic ring system, while the LUMO is a π*-orbital. The introduction of substituents can significantly alter the energies of these orbitals and, consequently, the HOMO-LUMO gap. For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies and reduce the energy gap, making the molecule more reactive. nih.gov In a study on various isoquinoline derivatives, the HOMO-LUMO energy gap was found to be a key factor in determining their nonlinear optical (NLO) properties. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Isoquinoline Derivatives (Illustrative) Note: Specific values for isoquinolin-4-ylmethanol are not available. This table presents a range of values observed for related isoquinoline compounds to provide context.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Isoquinoline (reference) | ~ -6.65 | ~ -1.82 | ~ 4.83 |

| Substituted Isoquinoline 1 | -5.811 | -2.061 | 3.750 |

| Substituted Isoquinoline 2 | -6.225 | -3.146 | 3.079 |

Data extracted from studies on quinoline (B57606) and substituted isoquinolines. nih.govscirp.org

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.netnih.govnih.gov After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies. dtic.mil These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational bands can be made. researchgate.netnih.gov

For the parent isoquinoline molecule, DFT calculations using the B3LYP functional and the 6-31G* basis set have been shown to reproduce the experimental FT-IR and FT-Raman spectra with good accuracy. researchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. Key vibrational modes for isoquinoline include C-H stretching, C-C and C-N aromatic ring stretching, and various in-plane and out-of-plane bending vibrations. researchgate.net For isoquinolin-4-ylmethanol, additional vibrational modes associated with the hydroxymethyl group, such as O-H stretching, C-O stretching, and CH2 bending, would also be predicted.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (General) Note: Specific calculated frequencies for isoquinolin-4-ylmethanol are not available. This table provides typical ranges for the expected vibrations.

| Vibrational Mode | Typical Wavenumber Range (cm-1) |

| O-H stretch (alcohol) | 3200 - 3600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C/C=N stretch (aromatic) | 1400 - 1650 |

| C-O stretch (primary alcohol) | 1050 - 1085 |

| C-H bend (aromatic) | 690 - 900 |

Data synthesized from general spectroscopic principles and DFT studies on related molecules. researchgate.net

DFT provides a framework for calculating various global and local reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), are derived from the HOMO and LUMO energies. ekb.eg A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher reactivity. nih.gov

Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scirp.org For quinolin-4-one derivatives, a related class of compounds, Fukui function calculations have been used to identify electrophilic sites. scirp.org

The acidity of a molecule, represented by its pKa value, can also be predicted using DFT calculations. This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. nih.gov For quinolin-4-one derivatives, it has been shown that substituents have a significant impact on the acidity of N-H and O-H protons, with electron-withdrawing groups increasing acidity. scirp.org A similar approach could be applied to predict the acidity of the hydroxyl proton in isoquinolin-4-ylmethanol.

Table 4: Global Reactivity Descriptors (Conceptual Definitions)

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

| Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons |

Formulas and interpretations are standard in conceptual DFT. ekb.eg

The distribution of electron density in a molecule is fundamental to its chemical and physical properties. DFT calculations can provide detailed information about the charge distribution through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. scirp.org These analyses assign partial atomic charges to each atom in the molecule, revealing the locations of electron-rich (nucleophilic) and electron-poor (electrophilic) centers. For quinoline, Mulliken charge calculations have shown that the nitrogen atom carries a significant negative charge, making it a nucleophilic site. scirp.org

Table 5: Calculated Dipole Moment for Isoquinoline (as a reference)

| Method | Basis Set | Calculated Dipole Moment (D) |

| DFT (B3LYP) | 6-31+G(d,p) | 2.004 |

Data for the parent isoquinoline molecule. scirp.org

DFT calculations can be extended to study intermolecular interactions, such as hydrogen bonding and π-π stacking, by considering dimers or larger clusters of molecules. These calculations are crucial for understanding the behavior of molecules in the condensed phase.

The influence of a solvent on the properties of a molecule can be modeled using implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can provide valuable insights into how the solvent affects the molecule's geometry, electronic structure, and reactivity. For example, studies on isoquinoline derivatives have used implicit solvent models to investigate their spectroscopic properties in different media. nih.gov Chloroform, for instance, was found to lower the HOMO and LUMO energy levels and reduce the energy gap of certain isoquinoline derivatives. nih.gov

Ab Initio Methods and Comparison with DFT

In the computational study of isoquinolin-4-ylmethanol, ab initio and Density Functional Theory (DFT) methods serve as foundational tools for understanding its electronic structure and properties. Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without the use of empirical parameters, relying only on physical constants. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgquora.com While foundational, HF theory neglects the instantaneous correlation between electrons, considering only its average effect. wikipedia.org More advanced and accurate, yet computationally expensive, ab initio methods known as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC)) systematically improve upon the HF approximation by including electron correlation. nih.gov

Density Functional Theory (DFT) offers a popular and computationally efficient alternative. quora.com Unlike wavefunction-based ab initio methods, DFT calculates the total energy of the system based on its electron density. quora.com In principle, DFT is an exact method; however, in practice, the exact form of the exchange-correlation functional, a key component of the calculation, is unknown and must be approximated. quora.comstackexchange.com This has led to the development of a wide range of Density Functional Approximations (DFAs), such as the widely used B3LYP hybrid functional, which incorporates a portion of the exact exchange from HF theory. researchgate.netstackexchange.com

For a molecule like isoquinolin-4-ylmethanol, the choice between ab initio and DFT methods involves a trade-off between accuracy and computational cost. nih.gov Post-HF methods can provide highly accurate results but their computational demands scale poorly with the size of the system, often making them impractical for larger molecules. wikipedia.orgnih.gov DFT methods, particularly with hybrid functionals, often provide a favorable balance, delivering accuracy comparable to more demanding ab initio methods for many properties at a fraction of the computational cost. ntnu.no Studies on related heterocyclic compounds have shown that DFT methods can reliably predict geometries, vibrational frequencies, and other electronic properties. researchgate.net However, in some specific cases, such as systems with significant localization issues, the HF method has been shown to occasionally reproduce experimental data more effectively than certain DFT functionals. nih.gov

| Feature | Ab Initio (Hartree-Fock) | Post-Hartree-Fock (e.g., MP2, CCSD) | Density Functional Theory (DFT) |

|---|---|---|---|

| Fundamental Variable | Wavefunction | Wavefunction | Electron Density |

| Electron Correlation | Neglected (mean-field) | Systematically included | Included via approximate exchange-correlation functional |

| Computational Cost | Moderate (scales as N4) | High to Very High (scales as N5 to N7 or worse) | Moderate (scales similarly to HF, ~N3-N4) |

| Accuracy | Qualitative, provides a reasonable starting point | High, can approach experimental accuracy | Good to High, depends heavily on the chosen functional |

| Use of Empirical Data | None | None | Often in the parameterization of the functional (DFAs) |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological function and chemical reactivity of isoquinolin-4-ylmethanol are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules. cambridge.orgoup.com

The process begins with the generation of a 3D structure of isoquinolin-4-ylmethanol. The key flexible element in this molecule is the rotatable single bond between the isoquinoline ring and the methanol (B129727) group (-CH₂OH). A conformational analysis aims to identify the low-energy spatial arrangements (conformers) of this group relative to the rigid ring system. acs.org

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory that describes the positions and velocities of atoms over a specific period. bonvinlab.org This allows for the exploration of the molecule's conformational space under simulated physiological conditions. bonvinlab.org

A typical MD simulation protocol for the conformational analysis of isoquinolin-4-ylmethanol involves several key steps:

Structure Preparation : An initial 3D structure of the molecule is generated. Hydrogen atoms are added, and appropriate atomic charges are assigned using a molecular mechanics force field (e.g., AMBER, CHARMM). nih.govyoutube.com

Solvation : To mimic a biological environment, the molecule is placed in a simulation box filled with explicit solvent molecules, typically water. bonvinlab.orgyoutube.com Ions may also be added to neutralize the system and achieve a desired ionic strength. bonvinlab.org

Energy Minimization : The energy of the initial system is minimized to remove any unfavorable steric clashes or geometric imperfections. bonvinlab.orgyoutube.com

Equilibration : The system is gradually heated to the desired simulation temperature and the pressure is stabilized. This allows the solvent molecules to relax around the solute. nih.gov

Production Simulation : The main simulation is run for a specified duration (nanoseconds to microseconds), during which the trajectory data is collected. bonvinlab.orgbioinformaticsreview.com

Analysis of the resulting trajectory can reveal the most populated conformational states, the energy barriers between them, and the timescale of conformational transitions. oup.com This information is crucial for understanding how isoquinolin-4-ylmethanol might orient itself when interacting with a biological target.

| Simulation Step | Purpose | Key Output |

|---|---|---|

| Structure Preparation | Generate a valid starting 3D structure and assign force field parameters. | Initial coordinates and topology file. |

| Solvation | Simulate the aqueous physiological environment. | Solvated molecular system. |

| Energy Minimization | Remove steric clashes and relax the structure to a local energy minimum. | Energy-minimized coordinates. |

| Equilibration (NVT/NPT) | Bring the system to the desired temperature and pressure. | Equilibrated system ready for production run. |

| Production MD | Sample the conformational space of the molecule over time. | Trajectory file (atomic coordinates vs. time). |

| Trajectory Analysis | Identify stable conformers, populations, and dynamic behavior. | Conformational ensembles, RMSD plots, energy profiles. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. creative-biolabs.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful framework for systematically exploring these relationships and guiding the design of more potent and selective compounds. oncodesign-services.comnih.govjetir.org

For isoquinolin-4-ylmethanol, computational SAR studies would involve creating a dataset of related isoquinoline derivatives and correlating their structural features with a measured biological activity (e.g., enzyme inhibition, receptor binding). creative-biolabs.com The goal is to build a predictive mathematical model that can estimate the activity of new, yet-to-be-synthesized molecules. upa.org.in

A prominent approach is 3D-QSAR, which considers the three-dimensional properties of the molecules. researchgate.net Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). askfilo.combasicmedicalkey.com

CoMFA : This method calculates the steric (shape) and electrostatic fields of a set of aligned molecules within a 3D grid. researchgate.netaskfilo.com It then uses statistical techniques like Partial Least Squares (PLS) to build a regression model correlating these field values with biological activity. slideshare.net The resulting model can be visualized as 3D contour maps, highlighting regions where steric bulk or specific charge distributions are predicted to increase or decrease activity. rutgers.edu

CoMSIA : As an extension of CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. askfilo.comslideshare.net It uses a different functional form for the fields, which can result in more easily interpretable contour maps. rutgers.edu

In a hypothetical 3D-QSAR study of isoquinolin-4-ylmethanol analogs, researchers would align the isoquinoline core of each molecule. The model would then quantify how modifications—for instance, at the hydroxymethyl group, on the benzene (B151609) portion, or at other positions of the pyridine (B92270) ring—affect the surrounding molecular fields and, consequently, the biological activity.

| Compound | Modification (at Position 4) | Other Substitution | Predicted Activity Score (AU) | Key Descriptors Influencing Activity |

|---|---|---|---|---|

| Isoquinolin-4-ylmethanol | -CH₂OH | None | 1.00 | H-bond donor/acceptor capability |

| Analog 1 | -CH₂F | None | 0.85 | Increased electronegativity, weaker H-bond donor |

| Analog 2 | -COOH | None | 1.50 | Strong H-bond donor and acceptor, negative charge |

| Analog 3 | -CH₂OH | 6-OCH₃ | 1.25 | Increased electron density on benzene ring |

| Analog 4 | -CH₃ | None | 0.40 | Loss of H-bonding, increased hydrophobicity |

Integration of Multiscale Computational Paradigms (DFT, ML, MM)

Modern computational chemistry increasingly relies on integrating different theoretical models to leverage their respective strengths, creating powerful multiscale workflows. nih.gov For a comprehensive investigation of isoquinolin-4-ylmethanol, especially its interactions within a complex biological environment like a protein active site, combining Quantum Mechanics (QM), Molecular Mechanics (MM), and Machine Learning (ML) is a state-of-the-art approach. frontiersin.orgacs.org

Role of Machine Learning : Machine learning is revolutionizing computational drug design by creating predictive models from large datasets. nih.govacs.org In a multiscale workflow, ML can be integrated in several ways:

ML-based QSAR : As discussed in the previous section, ML algorithms can be used to build robust QSAR models from structural descriptors and experimental data. upa.org.in

ML Potentials : ML models can be trained on high-quality data from QM calculations (energies and forces) to create highly accurate and fast "potentials" or "force fields." youtube.com These can then be used in large-scale MD simulations, bridging the accuracy of QM with the speed of MM.

Accelerating Virtual Screening : ML models can predict various properties, such as binding affinity or ADME/Tox profiles, much faster than traditional physics-based methods, enabling the rapid screening of vast chemical libraries. nih.govacs.org

A typical integrated workflow might proceed as follows: DFT calculations are performed on isoquinolin-4-ylmethanol to obtain accurate electronic properties and interaction energies with small molecules. This data, combined with experimental results, is used to train an ML model (e.g., a QSAR model or an ML potential). This ML model is then used to perform large-scale virtual screening or long-timescale MD simulations. Promising candidates identified through this process can then be studied in greater detail using computationally intensive QM/MM simulations to refine binding poses and calculate accurate binding free energies. researchgate.netewha.ac.kr This hierarchical approach maximizes computational efficiency without sacrificing accuracy at critical stages of the investigation. frontiersin.org

| Paradigm | Role in Workflow | Strengths | Limitations |

|---|---|---|---|

| Quantum Mechanics (QM/DFT) | Calculate accurate electronic properties, reaction energies, and generate data for ML. Used in QM/MM for the active region. | High accuracy, describes electronic effects. | Computationally expensive, limited to small systems. |

| Molecular Mechanics (MM) | Perform long-timescale MD simulations for conformational analysis. Used in QM/MM for the environment. | Computationally fast, suitable for large systems. | Cannot describe bond breaking/forming or electronic polarization. |

| Machine Learning (ML) | Build predictive models (QSAR, ML potentials), perform rapid virtual screening, analyze simulation data. | Extremely fast predictions, can learn complex relationships from data. | Requires large, high-quality training data; predictive power is limited by the domain of the training set. |

Biological Activities and Medicinal Chemistry Applications of Isoquinolin 4 Ylmethanol Derivatives

Anti-cancer Activities

Isoquinoline (B145761) alkaloids and their synthetic derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. These compounds have demonstrated the ability to interfere with fundamental cellular processes, leading to the inhibition of tumor growth and the induction of cancer cell death.

Mechanisms of Anti-proliferative Action

The anti-cancer effects of isoquinoline derivatives are often attributed to their ability to induce programmed cell death, known as apoptosis, and to disrupt the cell cycle.

Apoptosis and DNA Fragmentation: A hallmark of apoptosis is the fragmentation of nuclear DNA. researchgate.net Certain isoquinoline derivatives have been shown to trigger this process in cancer cells. The mechanism often involves the activation of caspases, a family of proteases that play a crucial role in the apoptotic cascade. nih.gov Once activated, caspases can cleave various cellular substrates, ultimately leading to the breakdown of the cell. The induction of apoptosis is a key mechanism by which these compounds exert their anti-tumor effects. researchgate.net

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer drugs function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Some isoquinoline derivatives have been found to induce cell cycle arrest, often at the G1 or G2/M phase. nih.govnih.gov This disruption of the normal cell cycle progression can prevent the replication of damaged DNA and ultimately lead to cell death. nih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critically involved in cell division, intracellular transport, and the maintenance of cell shape. Several isoquinoline derivatives have been identified as inhibitors of tubulin polymerization. researchgate.net By interfering with the assembly and disassembly of microtubules, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death. This mechanism is shared by well-known anti-cancer drugs like vinca (B1221190) alkaloids.

Selectivity Studies in Cancer Cell Lines and Subtypes

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. Studies on various isoquinoline derivatives have shown promising selectivity for cancer cells. For instance, certain compounds have exhibited significantly higher cytotoxicity against cancer cell lines compared to non-cancerous cell lines. nih.gov The selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells, is a key parameter in these evaluations. A higher SI value indicates greater selectivity for cancer cells. nih.gov

The cytotoxic activity of these derivatives has been evaluated against a range of human cancer cell lines, including those from hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549). uts.edu.aumdpi.com The observed variations in potency against different cell lines suggest that the anti-cancer activity can be dependent on the specific cancer cell type and its molecular characteristics.

Role as Anti-tumor Agents and Novel Therapeutic Candidates

The diverse mechanisms of action and the promising selectivity profiles of isoquinoline derivatives position them as valuable candidates for the development of novel anti-tumor agents. bioengineer.orgnih.gov Their ability to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization highlights their potential to combat cancer through multiple pathways. researchgate.net The ongoing research in this area focuses on synthesizing new derivatives with improved potency, selectivity, and pharmacokinetic properties to translate these promising preclinical findings into effective cancer therapies. bioengineer.orgnih.gov

Anti-microbial Activities

In addition to their anti-cancer properties, isoquinoline derivatives have demonstrated significant potential as anti-microbial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Efficacy and Mechanism

Several synthetic isoquinoline derivatives have been shown to possess potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov The mechanism of action for some of these compounds involves the perturbation of the bacterial cell wall and the inhibition of nucleic acid biosynthesis. nih.gov Global proteomics studies have revealed that certain isoquinoline derivatives can down-regulate the expression of proteins crucial for bacterial membrane integrity and the synthesis of important virulence factors.

The antibacterial spectrum of these compounds includes clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. bioengineer.org The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency, and several isoquinoline derivatives have shown promising MIC values against these bacteria.

Antifungal Properties and Spectrum of Activity

The search for new antifungal agents is critical due to the rise of drug-resistant fungal infections. Isoquinoline derivatives have emerged as a promising class of compounds with notable antifungal activity.

The proposed mechanisms of antifungal action for some isoquinoline derivatives include the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. By targeting this essential pathway, these compounds can exhibit potent fungicidal effects.

The spectrum of antifungal activity includes various pathogenic fungi. For example, certain chlorinated derivatives of tetrahydroisoquinolines have displayed the greatest antifungal activity against a panel of fungi. The development of isoquinoline-based antifungal agents could provide new therapeutic options for treating fungal infections.

Compound Names Mentioned

| Compound Name |

| Isoquinolin-4-ylmethanol |

| Tetrahydroisoquinolines |

Data Tables

Table 1: Examples of Anti-cancer Activity of Isoquinoline Derivatives This table is a representative example based on general findings for the isoquinoline class of compounds, as specific data for isoquinolin-4-ylmethanol derivatives is limited in the provided search results.

| Derivative Class | Cancer Cell Line | Observed Effect | Potential Mechanism of Action |

| Substituted Isoquinolines | HepG2 (Liver) | Cytotoxicity | Apoptosis, Cell Cycle Arrest |

| Substituted Isoquinolines | HCT-116 (Colon) | Cytotoxicity | DNA Fragmentation |

| Substituted Isoquinolines | MCF-7 (Breast) | Cytotoxicity | Tubulin Polymerization Inhibition |

| Substituted Isoquinolines | A549 (Lung) | Cytotoxicity | Apoptosis |

Table 2: Examples of Anti-microbial Activity of Isoquinoline Derivatives This table is a representative example based on general findings for the isoquinoline class of compounds, as specific data for isoquinolin-4-ylmethanol derivatives is limited in the provided search results.

| Derivative Class | Microorganism | Type of Activity | Potential Mechanism of Action |

| Tetrahydroisoquinolines | Staphylococcus aureus | Antibacterial | Cell Wall/Nucleic Acid Biosynthesis Inhibition |

| Tetrahydroisoquinolines | Streptococcus pneumoniae | Antibacterial | Inhibition of Pathogen Metabolism |

| Chlorinated Tetrahydroisoquinolines | Various Fungi | Antifungal | Ergosterol Biosynthesis Inhibition |

Antiviral Potentials and Target Interactions (e.g., against HIV, HSV, COVID-19)

Derivatives of the isoquinoline core structure have demonstrated a broad spectrum of antiviral activities, positioning them as promising candidates for the development of novel therapeutic agents against various viral pathogens. Research has highlighted their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and coronaviruses like SARS-CoV-2 (COVID-19).

The mechanisms of action for these compounds are varied. For instance, the isoquinoline alkaloid sanguinarine (B192314) has been noted for its effects against HIV protease and herpes simplex virus. nih.gov Similarly, other isoquinoline alkaloids such as tetrandrine, fangchinoline, and cepharanthine (B1668398) have been shown to impede the expression of spike and nucleocapsid proteins in coronaviruses. nih.gov Some tetrahydroisoquinoline-based compounds have also been found to efficiently inhibit SARS-CoV-2 infection in vitro. nih.gov The antiviral activity of certain isoquinoline derivatives stems from their ability to interfere with critical viral replication pathways, including the inhibition of viral polymerase and proteases.

| Compound Class/Derivative | Viral Target | Observed Activity | Source |

|---|---|---|---|

| Sanguinarine | HIV Protease, HSV | Inhibitory effects | nih.gov |

| Tetrandrine, Fangchinoline, Cepharanthine | Coronavirus OC43 (Spike and Nucleocapsid proteins) | Hinders protein expression | nih.gov |

| Berberine | Herpes, Chikungunya virus, Hepatitis C virus | Inhibits viral replication and entry | nih.gov |

| Palmatine | West Nile, Zika, Dengue viruses | Inhibits viral replication | nih.gov |

| Tetrahydroisoquinoline Derivatives | SARS-CoV-2 | Efficiently inhibit viral infection in human lung cells | nih.gov |

Neuroprotective and Neurological Applications

The neuropharmacological properties of isoquinolin-4-ylmethanol derivatives are a significant area of investigation, with studies pointing towards their potential in protecting neurons from damage and modulating neurological functions.

A key mechanism underlying the neuroprotective effects of isoquinoline alkaloids is their ability to counteract oxidative stress and inhibit apoptosis (programmed cell death). nih.govresearchgate.net Oxidative stress, an imbalance between free radicals and antioxidants in the body, is a major contributor to neuronal damage in various neurodegenerative diseases. mdpi.com Isoquinoline derivatives, such as nuciferine (B1677029) and berberine, have been shown to reduce oxidative damage by enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov By scavenging harmful reactive oxygen species (ROS), these compounds help preserve neuronal integrity and prevent the cascade of events leading to apoptosis. nih.govmdpi.com

Isoquinoline derivatives have been found to interact with and modulate various neurotransmitter systems, which is crucial for normal brain function. Synthetic analogs of isoquinoline alkaloids show promise in modulating the activity of dopaminergic and serotonergic systems. biomedpharmajournal.org Certain isoquinoline derivatives can accumulate in dopaminergic nerve terminals through the dopamine (B1211576) re-uptake system. nih.gov Specifically, 2[N]-methylated isoquinoline derivatives exhibit selective toxicity towards dopaminergic cells by being taken up via the dopamine transporter (DAT), highlighting a specific interaction with this key neuronal system. nih.gov The binding affinity of these compounds to neurotransmitter receptors, such as glutamate (B1630785) receptors, is an active area of research to understand their precise neuromodulatory effects. nih.govkhanacademy.org

The neuroprotective and neuromodulatory properties of isoquinoline derivatives make them intriguing candidates for therapies targeting neurodegenerative disorders like Parkinson's and Alzheimer's disease. researchgate.net Structurally, some of these compounds are related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin known to induce parkinsonism, which has spurred research into their role as both potential endogenous neurotoxins and therapeutic agents. nih.gov A significant finding is the ability of several isoquinoline derivatives to inhibit Complex I (NADH ubiquinone reductase) of the mitochondrial electron transport chain, a pathological hallmark in Parkinson's disease. nih.gov Furthermore, these compounds are being explored as multi-target agents for Alzheimer's disease by inhibiting key enzymes such as Acetylcholinesterase (AChE). researchgate.netzenodo.org

Anti-inflammatory and Analgesic Properties

A significant body of research supports the anti-inflammatory and analgesic (pain-relieving) properties of isoquinoline derivatives. semanticscholar.orgnih.gov These compounds have shown efficacy in various experimental models of inflammation and pain.

One notable example is 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has demonstrated potent anti-inflammatory and analgesic effects. biomedpharmajournal.org In comparative studies, this compound exhibited an anti-inflammatory effect 3.3 times greater than that of diclofenac (B195802) sodium and an analgesic activity twice as high as metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org The anti-inflammatory mechanisms of some isoquinoline alkaloids, like berberine, involve the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). nih.gov

| Compound/Derivative | Activity | Key Findings | Source |

|---|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Anti-inflammatory & Analgesic | 3.3x more potent anti-inflammatory effect than diclofenac; 2x more potent analgesic effect than metamizole sodium. | biomedpharmajournal.org |

| Berberine | Anti-inflammatory | Inhibits production of TNF-α, COX-2, and iNOS. | nih.gov |

| Nuciferine | Anti-inflammatory | Exhibits good anti-inflammatory activity. | nih.gov |